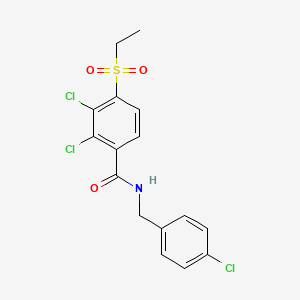![molecular formula C20H16N2O5 B2404531 1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 2287301-38-4](/img/structure/B2404531.png)
1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both an indole and an oxazole moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the methoxyphenyl group further enhances its potential for diverse chemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Oxazole Derivatives: Compounds such as oxaprozin and mubritinib contain the oxazole ring and are known for their pharmacological properties.
Uniqueness
What sets 1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid apart is the combination of both indole and oxazole moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities .
Propiedades
IUPAC Name |
1-[5-(2-methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-17-9-5-3-7-13(17)18-10-15(21-27-18)19(23)22-11-14(20(24)25)12-6-2-4-8-16(12)22/h2-10,14H,11H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRWDDZXJSHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)N3CC(C4=CC=CC=C43)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)
![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)


![5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2404461.png)


![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)

![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
